molecular formula C11H9N3O2 B3356125 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione CAS No. 651043-51-5

2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione

Cat. No.: B3356125
CAS No.: 651043-51-5
M. Wt: 215.21 g/mol
InChI Key: XCGAFKFEQBESQR-UHFFFAOYSA-N
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Description

2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its fused ring structure, which includes both pyrazine and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with anthranilic acids. This reaction is carried out under reflux conditions in dioxane, leading to the formation of the desired compound in yields ranging from 61% to 84% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the pyrazine ring, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-3,6-dione derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione is unique due to its specific combination of pyrazine and quinazoline rings, which imparts distinct chemical and biological properties. Its ability to inhibit quorum sensing and biofilm formation sets it apart from other related compounds.

Properties

IUPAC Name

2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-10-6-14-9(5-12-10)13-8-4-2-1-3-7(8)11(14)16/h1-4H,5-6H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGAFKFEQBESQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC3=CC=CC=C3C(=O)N2CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458344
Record name 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651043-51-5
Record name 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione
Reactant of Route 2
2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione
Reactant of Route 3
2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione
Reactant of Route 4
2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione
Reactant of Route 5
2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione
Reactant of Route 6
2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione

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